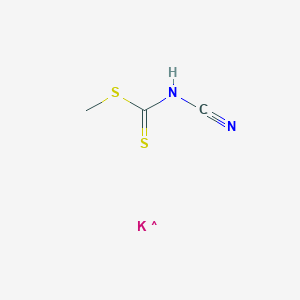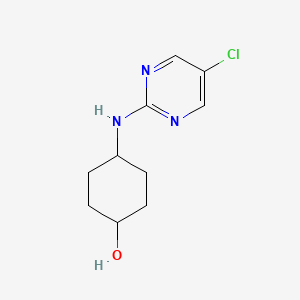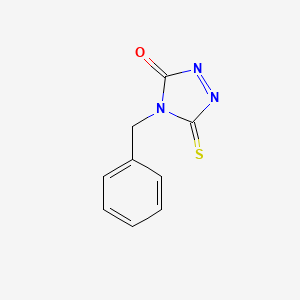
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, along with two phenyl groups attached to the triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves a multi-step process. One common method starts with the bromination and chlorination of phenyl derivatives to obtain 3-bromo-4-chlorophenyl intermediates. These intermediates are then subjected to cyclization reactions with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The bromine and chlorine substituents can form halogen bonds with target molecules, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid
- 2-(3-Bromo-4-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to its triazine core, which provides distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms also offers unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
特性
分子式 |
C21H13BrClN3 |
|---|---|
分子量 |
422.7 g/mol |
IUPAC名 |
2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H13BrClN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |
InChIキー |
IJCJINGLKBZHDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)Cl)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11b-(R)-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B12328969.png)



![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)

![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12328996.png)
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12329002.png)

![6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-3(12),4,6,8,17-pentaen-13-one](/img/structure/B12329015.png)
![tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B12329021.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)


